4-(2-bromo-4,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms and a ketone group at position 2. Its structure features:
- 4-position: A 2-bromo-4,5-dimethoxyphenyl group, introducing electron-withdrawing (bromo) and electron-donating (methoxy) substituents.
- 5-position: An N-(2,3-dimethylphenyl) carboxamide, contributing steric bulk and lipophilicity.
- 6-position: A methyl group, enhancing steric stabilization.
Its synthesis likely follows Biginelli-type multicomponent reactions, as seen in analogous compounds .
Properties
IUPAC Name |
4-(2-bromo-4,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O4/c1-11-7-6-8-16(12(11)2)25-21(27)19-13(3)24-22(28)26-20(19)14-9-17(29-4)18(30-5)10-15(14)23/h6-10,20H,1-5H3,(H,25,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRAWZOATVXUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3Br)OC)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-bromo-4,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 905791-01-7) is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 474.3 g/mol. The presence of a bromine atom and methoxy groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24BrN3O4 |
| Molecular Weight | 474.3 g/mol |
| CAS Number | 905791-01-7 |
Antimicrobial Properties
Recent studies have indicated that compounds containing the tetrahydropyrimidine structure exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study Example:
A study evaluating a series of pyrimidine derivatives found that certain modifications to the structure enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.8 to 6.25 µg/mL .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Tetrahydropyrimidines have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings:
A related study demonstrated that tetrahydropyrimidine derivatives could inhibit cancer cell proliferation by targeting tubulin polymerization . This highlights the potential for developing novel anticancer agents based on the structural framework of the compound .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses can be drawn based on structural similarities with other known active compounds:
- Inhibition of Enzymatic Activity : The presence of functional groups may allow the compound to act as an enzyme inhibitor.
- Interaction with DNA/RNA : Similar compounds have been shown to intercalate into DNA or RNA structures, thereby inhibiting replication or transcription processes.
- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the tetrahydropyrimidine ring can significantly alter its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and binding affinity |
| Methoxy Groups | Increases solubility and bioavailability |
| Dimethyl Substitution | Alters metabolic stability |
Comparison with Similar Compounds
Key Observations:
- Bromine Position : The target compound’s 2-bromo substituent (vs. 3- or 4-bromo in analogs) may alter electronic effects and binding interactions .
- Carboxamide vs. Ester : The N-(2,3-dimethylphenyl) carboxamide in the target compound increases lipophilicity and steric bulk compared to ester derivatives (e.g., ), which may affect membrane permeability.
Q & A
Q. Assays :
- Enzyme Inhibition : Measure IC50 against kinases (e.g., EGFR, CDK2) using fluorescence-based assays.
- Molecular Docking : Simulate binding modes (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with hinge regions) .
- Data Interpretation : Correlate substituent electronegativity (Hammett σ values) with activity trends.
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Key Insights :
- Torsion Angles : Adjust substituents to minimize steric clashes (e.g., 2,3-dimethylphenyl orientation).
- Intermolecular Interactions : Enhance solubility via polar groups (e.g., –OH, –COOH) without disrupting planar aromatic stacking .
Q. What analytical methods are critical for detecting and quantifying degradation products during stability studies?
- Techniques :
- HPLC-MS : Identify hydrolytic products (e.g., free carboxylic acid from ester cleavage).
- NMR : Track decomposition signals (e.g., loss of methoxy peaks due to demethylation) .
- Quantification : Use calibration curves with reference standards (R² > 0.99).
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Scale-Up Strategies :
- Flow Chemistry : Improve heat/mass transfer for cyclization steps.
- Catalyst Recycling : Recover p-TsOH via aqueous extraction.
- Yield Comparison :
| Scale (g) | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 72 | 95 |
| 100 | 58 | 92 |
| 500 | 45 | 89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
